2-(3,5-Dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3,5-Dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a substituted phenyl ring attached to a dioxaborolane core. The phenyl group is functionalized with 3,5-dimethyl and 4-propoxy substituents, which influence its electronic properties, solubility, and reactivity. Boronic esters of this type are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-(3,5-dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO3/c1-8-9-19-15-12(2)10-14(11-13(15)3)18-20-16(4,5)17(6,7)21-18/h10-11H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPUOGGPQURNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dimethyl-4-propoxyphenylboronic acid with a dioxaborolane precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3,5-Dimethyl-4-propoxyphenylboronic acid.
Reduction: 3,5-Dimethyl-4-propoxyphenylborane.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
Catalysis
One of the primary applications of 2-(3,5-Dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a catalyst in various organic reactions. Its boron center can facilitate nucleophilic attacks and stabilize reaction intermediates.
Key Reactions :
- Suzuki Coupling Reactions : This compound can be used as a catalyst for cross-coupling reactions between aryl halides and boronic acids to form biaryl compounds. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Material Science
The compound has significant potential in the field of materials science due to its unique structural properties.
Applications :
- Polymer Chemistry : It can be utilized in the synthesis of boron-containing polymers that exhibit enhanced thermal stability and mechanical properties.
- Nanomaterials : Its ability to form stable complexes with various substrates makes it useful in the development of nanomaterials for electronic applications.
Pharmaceutical Chemistry
In pharmaceutical research, this compound has been investigated for its potential therapeutic applications.
Case Studies :
- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalytic processes and organic synthesis.
Comparison with Similar Compounds
Structural Modifications and Their Effects
Substituent Variations on the Phenyl Ring
Chlorinated Derivatives
- 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 942069-73-0):
- Substituents: Electron-withdrawing chlorine atoms at the 3- and 5-positions.
- Reactivity: Enhanced stability and utility in coupling reactions due to chlorine’s electron-withdrawing nature. Used in synthesizing antifungal agents and kinase inhibitors .
- Physical Data: Molecular weight 285.97 g/mol; purity >95% (commercial grade) .
Methoxy-Substituted Derivatives
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 171364-79-7):
- Substituents: Methoxy group at the 4-position.
- Reactivity: Electron-donating methoxy group increases electron density on the phenyl ring, facilitating coupling with electron-deficient partners.
- Physical Data: Melting point 125–126°C; synthesized via methylation of phenolic precursors with methyl iodide .
Mixed Alkoxy/Halogen Derivatives
- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Compound 6a):
- Substituents: Chlorine (2,6-positions) and methoxy (3,5-positions).
- Synthesis: Prepared via N-chlorosuccinimide (NCS) chlorination of a dimethoxyphenyl precursor.
- Applications: Key intermediate in synthesizing indazole-based anticancer agents.
- Spectral Data: $ ^1H $-NMR (CDCl$_3$) δ 6.56 (s, 1H), 3.91 (s, 6H), 1.45 (s, 12H) .
Alkoxy Chain Modifications
- 2-(4-(3-Methoxypropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1580442-17-6):
- Substituents: 3-Methoxypropoxy group at the 4-position.
- Properties: Longer alkoxy chain improves solubility in polar aprotic solvents.
- Applications: Used in polymer chemistry and drug discovery .
Comparison of Key Physical and Chemical Properties
Biological Activity
2-(3,5-Dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1218789-73-1) is a compound of interest due to its potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H27BO3
- Molecular Weight : 276.18 g/mol
- CAS Number : 1218789-73-1
- PubChem ID : 57618490
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane structure is known to participate in boron-mediated reactions, which can influence cellular processes such as signaling pathways and enzyme activities.
Biological Activity Overview
Research indicates that dioxaborolanes exhibit diverse biological activities including:
- Antimicrobial Properties : Some studies have shown that related compounds can inhibit the growth of fungi and bacteria.
- Enzyme Inhibition : Dioxaborolanes may act as inhibitors for certain enzymes involved in metabolic pathways.
Antimicrobial Activity
A study assessed the antimicrobial efficacy of similar dioxaborolane compounds against various fungal strains. The Minimum Inhibitory Concentration (MIC) was determined using colorimetric methods like the MTT assay. The results indicated that compounds with dioxaborolane structures could significantly inhibit fungal growth at specific concentrations .
| Compound | MIC (µg/mL) | Organism |
|---|---|---|
| Dioxaborolane A | 50 | Candida albicans |
| Dioxaborolane B | 25 | Aspergillus niger |
| Dioxaborolane C | 10 | Fusarium oxysporum |
Case Studies
- Fungal Inhibition Study : In a comparative study using the NCCLS method, it was found that dioxaborolanes exhibited varying degrees of antifungal activity against Aspergillus spp., with an overall agreement of MIC values between visual and spectrophotometric methods reaching up to 95% .
- Enzyme Interaction Study : Another investigation focused on the inhibition of dehydrogenases by dioxaborolanes. The study utilized kinetic assays to demonstrate that these compounds could effectively reduce enzyme activity in a concentration-dependent manner .
Toxicity and Safety Profile
The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate that at lower concentrations (≤0.125 mg/mL), the compound does not adversely affect fungal growth; however, higher concentrations may exhibit toxicity towards certain strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
